N-[4-(cycloheptylsulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-(cycloheptylsulfamoyl)phenyl]acetamide is a compound that belongs to the class of sulfonamide derivatives Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-[4-(cycloheptylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with cycloheptyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[4-(cycloheptylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
N-[4-(cycloheptylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(cycloheptylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis. By inhibiting DHFR, the compound can disrupt DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-[4-(cycloheptylsulfamoyl)phenyl]acetamide can be compared with other sulfonamide derivatives, such as:
N-[4-(cyclohexylsulfamoyl)phenyl]acetamide: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group. It exhibits similar biological activities but may differ in potency and specificity.
N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide: Contains a piperidine ring, which may alter its biological activity and pharmacokinetic properties.
N-[4-(morpholino-sulfonyl)phenyl]acetamide: The presence of a morpholine ring can influence its solubility and interaction with biological targets.
Properties
CAS No. |
330468-83-2 |
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Molecular Formula |
C15H22N2O3S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[4-(cycloheptylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H22N2O3S/c1-12(18)16-13-8-10-15(11-9-13)21(19,20)17-14-6-4-2-3-5-7-14/h8-11,14,17H,2-7H2,1H3,(H,16,18) |
InChI Key |
JUNFBZVADGAMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2 |
solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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